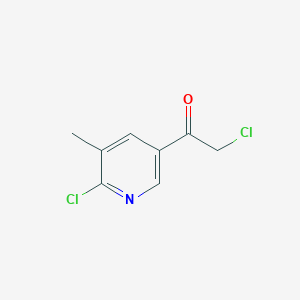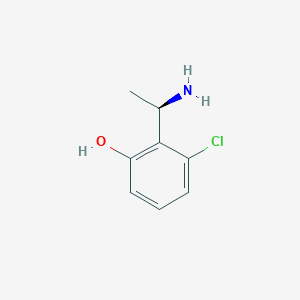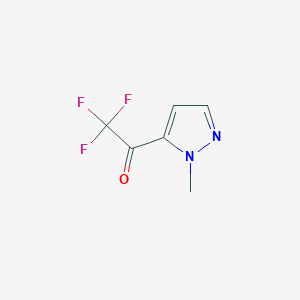
2,2,2-Trifluoro-1-(1-methyl-1h-pyrazol-5-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 1-methyl-1H-pyrazole-5-carboxylic acid as the starting material.
Activation: The carboxylic acid group is activated using reagents such as thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Trifluoromethylation: The acid chloride is then reacted with trifluoromethyl anion (CF₃⁻) to introduce the trifluoromethyl group, resulting in the target compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and specific solvents can also improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to convert the trifluoromethyl group to other functional groups.
Substitution: Substitution reactions can occur at the pyrazole ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Derivatives with reduced trifluoromethyl groups, such as hydroxylated or aminated compounds.
Substitution Products: Substituted pyrazoles with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in biological studies to investigate the effects of fluorinated groups on biological systems.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the binding affinity and metabolic stability of the compound.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoropropan-2-one: A structurally similar compound with a trifluoromethyl group but lacking the pyrazole ring.
5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole: Another fluorinated pyrazole derivative with a hydroxyl group.
Uniqueness: 2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one is unique due to its combination of the trifluoromethyl group and the pyrazole ring, which provides distinct chemical and biological properties compared to other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C6H5F3N2O |
|---|---|
Molekulargewicht |
178.11 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(2-methylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C6H5F3N2O/c1-11-4(2-3-10-11)5(12)6(7,8)9/h2-3H,1H3 |
InChI-Schlüssel |
ZFVQTHNABSLHKG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=N1)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine](/img/structure/B15321648.png)
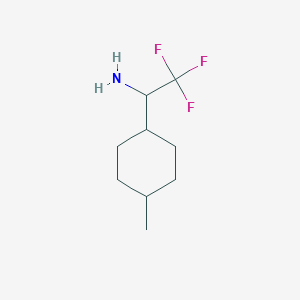
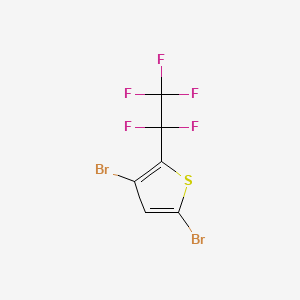
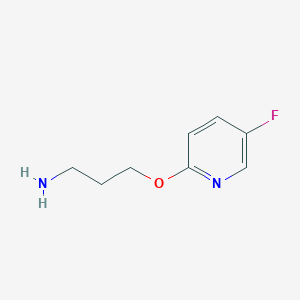
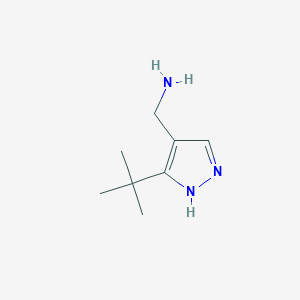
![2-[(3,5-Dichloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B15321675.png)
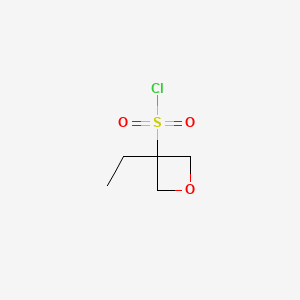
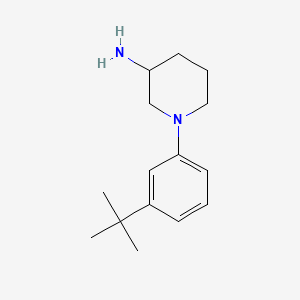
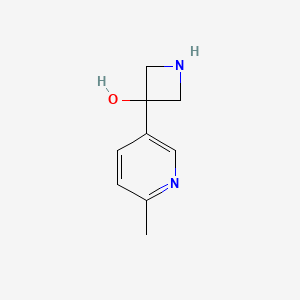

![4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol](/img/structure/B15321699.png)
